4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C18H27N3O and a molecular weight of 301.43 g/mol . This compound belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of piperazine derivatives, including 4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are employed in the development of drugs for various therapeutic areas, including cardiovascular diseases, central nervous system disorders, and infectious diseases . In the industry, these compounds are used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as receptor modulators, enzyme inhibitors, or ion channel blockers . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share a common piperazine moiety but differ in their substituents and therapeutic applications . The uniqueness of this compound lies in its specific cyclohexyl and 2-methylphenyl substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-7-5-6-10-17(15)19-18(22)21-13-11-20(12-14-21)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGQORLBUHRSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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